1-(2,6-Difluorophenyl)-3-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)urea

Antiviral HSV-1 Thiazolyl urea

This tri-fluorinated phenyl-thiazolyl-ethyl urea is a must-have for kinase-focused screening cascades and antiviral SAR programs. Its 2,6-difluorophenyl motif is linked to nanomolar anti-HSV activity in structurally related Bayer patent compounds (Example 123 IC50 = 1 nM). Vendor annotations suggest dual EGFR/VEGFR inhibitory activity, making it a cost-effective entry point for a 20-kinase selectivity panel. The exact CAS-registered structure is essential for target-engagement fidelity; subtle halogen substitution changes can cause >100-fold potency shifts. Secure this scaffold now to benchmark against vandetanib or explore CNS drug-like space (cLogP ~4.2, HBD ≤ 2).

Molecular Formula C18H14F3N3OS
Molecular Weight 377.39
CAS No. 1207055-16-0
Cat. No. B2516525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,6-Difluorophenyl)-3-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)urea
CAS1207055-16-0
Molecular FormulaC18H14F3N3OS
Molecular Weight377.39
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C2=NC(=CS2)CCNC(=O)NC3=C(C=CC=C3F)F
InChIInChI=1S/C18H14F3N3OS/c19-12-4-1-3-11(9-12)17-23-13(10-26-17)7-8-22-18(25)24-16-14(20)5-2-6-15(16)21/h1-6,9-10H,7-8H2,(H2,22,24,25)
InChIKeyNYCLSNYLNJDTSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2,6-Difluorophenyl)-3-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)urea (CAS 1207055-16-0) – Procurement-Ready Compound Profile


1-(2,6-Difluorophenyl)-3-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)urea is a synthetic tri-fluorinated phenyl-thiazolyl-ethyl urea that belongs to a broader class of thiazolylurea derivatives originally developed as antiviral agents [1]. Within this class, compounds bearing a 2,6-difluorophenyl motif have demonstrated potent inhibition of herpes simplex virus (HSV) replication, with select examples achieving low-nanomolar IC50 values in vero-cell plaque-reduction assays [2]. The present compound is listed by multiple research-chemical suppliers as a kinase-focused biochemical tool, with claims of dual EGFR/VEGFR inhibitory activity, though such annotations currently lack peer-reviewed quantitative confirmation .

Why Generic Substitution of 1-(2,6-Difluorophenyl)-3-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)urea (CAS 1207055-16-0) Requires Experimental Verification


The thiazolylurea chemotype is characterized by steep structure-activity relationships (SAR) where subtle changes in the aryl-urea and thiazole substitution pattern produce >100‑fold shifts in antiviral potency [1]. Within the Bayer patent series, the difference between mid-nanomolar and low-nanomolar anti‑HSV activity hinges on the identity and position of halogen substituents on both phenyl rings [2]. Consequently, the present 3‑fluorophenyl‑thiazol‑4‑yl‑ethyl urea cannot be assumed equipotent to either the 2‑thiazolyl‑thiourea analogs (e.g., PETT series HIV‑1 RT inhibitors) or to the 5‑sulfonamide‑thiazolyl ureas that dominate the anti‑HSV pharmacophore. Procurement of the exact CAS‑registered structure is therefore essential to maintain target‑engagement fidelity in any screening cascade or SAR expansion program.

Quantitative Differentiation Evidence for 1-(2,6-Difluorophenyl)-3-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)urea (CAS 1207055-16-0) – Head-to-Head and Class-Level Comparisons


Anti-HSV-1 Potency: Class‑Level Nanomolar Activity Benchmarking Against Aciclovir

While no direct anti‑HSV data are available for the exact CAS 1207055‑16‑0 compound, the Bayer thiazolylurea patent demonstrates that structurally related 2,6‑difluorophenyl‑containing analogs achieve IC50 values as low as 1 nM (Example 123) against HSV‑1 in Vero cell plaque‑reduction assays, representing a 1000‑fold improvement over the standard‑of‑care aciclovir (IC50 = 1 μM) [1]. The 3‑fluorophenyl substitution on the thiazole ring of the target compound is a recurring motif among the most potent examples in the series, though quantitative comparison remains a class‑level inference [2].

Antiviral HSV-1 Thiazolyl urea

Selectivity Profile vs. Thiourea‑Based HIV‑1 RT Inhibitors: Evidence of Scaffold‑Dependent Target Engagement

The structurally related thiourea compound PETT Analog 55 (1-[2-(2,6-difluorophenyl)ethyl]-3-(4-ethyl-1,3-thiazol-2-yl)thiourea, CAS 149487-86-5) is a potent HIV‑1 reverse transcriptase inhibitor with an IC50 of 5.5 nM [1]. The target urea analogue (C=O replacing C=S) is expected to display a fundamentally different hydrogen‑bonding and metal‑chelation profile, which in analogous kinase‑inhibitor series has been shown to redirect target selectivity away from viral polymerases toward mammalian kinases [2]. No comparative biochemical panel for the exact urea compound has been published; this selectivity divergence remains a class‑level inference based on the well‑characterized thiourea‑to‑urea pharmacophore shift [3].

HIV-1 Reverse transcriptase Thiourea scaffold

Physicochemical Differentiation: Calculated LogP and Hydrogen‑Bond Donor Count vs. 5‑Sulfonamide‑Thiazolyl Urea Antivirals

The target compound (C18H14F3N3OS, MW 377.4 g/mol) possesses a calculated logP of approximately 4.2 (estimated via fragment‑based methods) and a hydrogen‑bond donor count of 2, compared to the 5‑sulfonamide‑thiazolyl urea class exemplar (e.g., Example 43 in the Bayer patent) which bears an additional sulfonamide moiety, increasing HBD to 3 and reducing lipophilicity (clogP ~2.6) [1]. The higher lipophilicity and reduced HBD of the target compound predict improved membrane permeability but potentially reduced aqueous solubility, a trade-off well‑documented in CNS‑penetrant phenyl‑thiazolyl ureas [2].

Physicochemical properties Drug-likeness Thiazolyl urea

Absence of Publicly Available Biological Fingerprint Data: A Gap Requiring De Novo Screening

As of 2026, a comprehensive search of PubMed, ChEMBL, BindingDB, and the patent literature reveals no primary, peer‑reviewed quantitative biological assay data for 1-(2,6-Difluorophenyl)-3-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)urea (CAS 1207055-16-0). The compound is absent from major public bioactivity databases and has not been characterized in any published SAR study. All potency claims circulating on vendor platforms (e.g., dual EGFR/VEGFR inhibition) are unsubstantiated by accessible dose‑response curves, selectivity panels, or cellular efficacy data [1]. This evidence gap is critical for procurement decisions: the compound's differentiation from close analogs such as 1-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(2,6-difluorophenyl)urea (CAS 1428357-97-4) or the thiourea PETT series cannot be quantified without bespoke head‑to‑head screening .

Data gap Kinase profiling Procurement caveat

Recommended Application Scenarios for 1-(2,6-Difluorophenyl)-3-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)urea (CAS 1207055-16-0) Based on Available Evidence


Kinase Selectivity Panel Screening for Dual EGFR/VEGFR Tool Compound Identification

Vendor annotations suggest dual EGFR/VEGFR inhibitory potential, though no quantitative IC50 values are publicly available. A cost‑effective initial application is a 20‑kinase selectivity panel (e.g., Eurofins KinaseProfiler) at 1 μM and 10 μM to benchmark the compound against established dual inhibitors such as vandetanib (EGFR IC50 = 500 nM, VEGFR‑2 IC50 = 40 nM) [1]. The outcome will directly quantify the compound's differentiation from the PETT thiourea series (HIV‑1 RT IC50 = 5.5 nM) and confirm or refute the claimed kinase utility [2].

HSV‑1 Plaque‑Reduction Dose‑Response Screen to Calibrate Class‑Level Antiviral Potency

Given the nanomolar anti‑HSV activity of structurally related 2,6‑difluorophenyl‑thiazolyl ureas (Example 123 IC50 = 1 nM) [1], a Vero‑cell plaque‑reduction assay with aciclovir (IC50 = 1 μM) as a concurrent positive control is the most direct method to establish whether the 3‑fluorophenyl‑thiazol‑4‑yl‑ethyl linker confers potency superior or inferior to the 5‑sulfonamide‑thiazolyl class leaders. A full 8‑point dose‑response curve (0.1 nM–10 μM) will yield the first published IC50 value for this compound and enable quantitative rank‑ordering within the Bayer pharmacophore landscape.

Physicochemical Profiling for CNS‑Penetrant Lead Optimization Programs

With a calculated logP of ~4.2 and only two hydrogen‑bond donors, the compound falls within favorable CNS drug‑like space (logP 2–5, HBD ≤ 3) as defined by Pajouhesh and Lenz [1]. An initial solubility‑permeability screen (PAMPA or Caco‑2) coupled with metabolic stability assessment in human liver microsomes would validate whether the 3‑fluorophenyl‑thiazole modification delivers the predicted membrane permeability advantage over the more polar sulfonamide‑thiazolyl ureas (clogP ~2.6). Positive results would position this compound as a privileged scaffold for neurodegenerative or neuro‑oncology kinase targets.

SAR Expansion Chemistry: Diversification of the 3‑Fluorophenyl‑Thiazole Motif

The compound serves as a versatile synthetic intermediate for generating focused libraries around the thiazol‑4‑yl‑ethyl urea core. Late‑stage diversification of the 3‑fluorophenyl ring via Suzuki coupling (if brominated analog is prepared) or direct C–H functionalization would allow systematic exploration of the thiazole C2 position, which in the broader class profoundly influences target selectivity (HSV polymerase vs. mammalian kinases) [1]. Academic medicinal chemistry groups can leverage this scaffold to elucidate the urea‑vs‑thiourea pharmacophore determinants that govern target engagement.

Quote Request

Request a Quote for 1-(2,6-Difluorophenyl)-3-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.